molecular formula C9H14S2 B8459461 2-(Pent-4-ynyl)-1,3-dithiane

2-(Pent-4-ynyl)-1,3-dithiane

Cat. No. B8459461
M. Wt: 186.3 g/mol
InChI Key: ANNQMJHITCEXET-UHFFFAOYSA-N
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Patent
US04877779

Procedure details

Hex-5-ynal (20 g, 0.2M) and 1,3-propanedithiol (20 mL, 0.2 mmol) were stirred in 300 mL methylene chloride at 0°-5° C. and HCl(g) was bubbled into the solution for 10 minutes when it became cloudy. The mixture was stirred 2 days after which it was poured onto 100 mL of 10% KOH. The organics were washed again with 10% KOH (25 mL), then brine, and dried (MgSO4) before evaporation at reduced pressure. The residue was Kugelrohr distilled at 0.1 mm, oven 110° C. to give 27 g of product (72%). 1H NMR (CDCl3) δ 1.7-1.8 (m, 2H), 1.8-1.95 (m, 3H), 1.99 (t, J=2.6 Hz, 1H), 2.2-2.25 (m, 2H), 2.8-2.95 (m, 4H), 4.06 (t, J=6.9 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[CH2:8]([SH:12])[CH2:9][CH2:10][SH:11]>C(Cl)Cl>[CH2:2]([CH:1]1[S:12][CH2:8][CH2:9][CH2:10][S:11]1)[CH2:3][CH2:4][C:5]#[CH:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCC#C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCS)S
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 2 days after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl(g) was bubbled into the solution for 10 minutes when it
Duration
10 min
ADDITION
Type
ADDITION
Details
was poured onto 100 mL of 10% KOH
WASH
Type
WASH
Details
The organics were washed again with 10% KOH (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
before evaporation at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled at 0.1 mm, oven 110° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CCC#C)C1SCCCS1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72449.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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